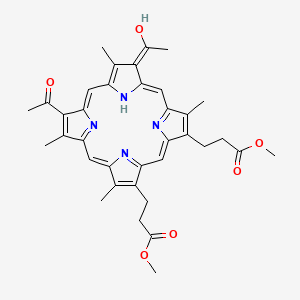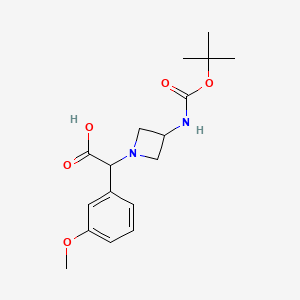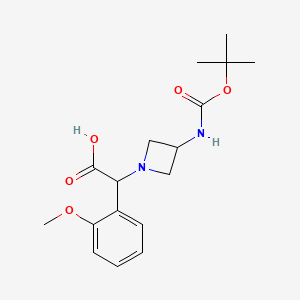
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring and a methoxyphenyl acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid typically involves multiple steps, starting with the preparation of the azetidine ring. . This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that require careful optimization of reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of flow microreactor systems has been highlighted as a sustainable and efficient approach for introducing the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes.
Análisis De Reacciones Químicas
Types of Reactions
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield phenolic derivatives, while reduction of the azetidine ring can produce various amine derivatives.
Aplicaciones Científicas De Investigación
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it useful in designing biologically active molecules.
Industry: The compound can be used in material science for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity plays a crucial role in its biological activity . The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethylamino-azetidine-1-carboxylic acid tert-butyl ester: This compound shares the azetidine ring and tert-butoxycarbonyl protection but differs in the substituents attached to the ring.
3-(Prop-1-en-2-yl)azetidin-2-ones: These compounds are structurally similar but contain different substituents on the azetidine ring.
Uniqueness
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-methoxy-phenyl)-acetic acid is unique due to its combination of the azetidine ring, tert-butoxycarbonyl protection, and methoxyphenyl acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C17H24N2O5 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)18-11-9-19(10-11)14(15(20)21)12-7-5-6-8-13(12)23-4/h5-8,11,14H,9-10H2,1-4H3,(H,18,22)(H,20,21) |
Clave InChI |
QLYKJGOZWKMGTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CC=C2OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate](/img/structure/B13804920.png)
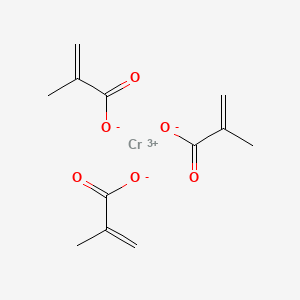
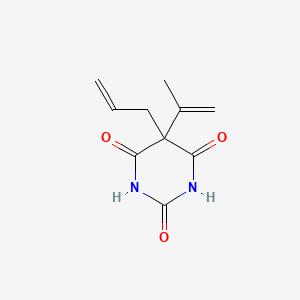

![Tert-butyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13804932.png)
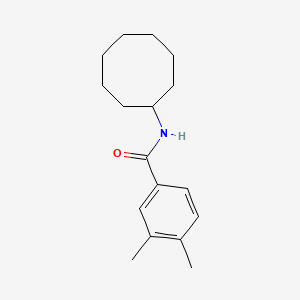
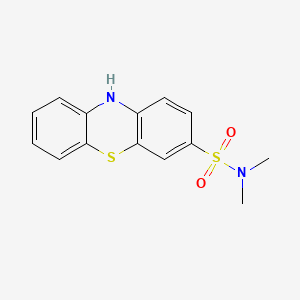
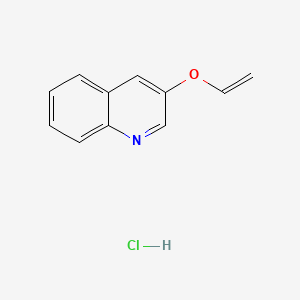
![Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B13804970.png)
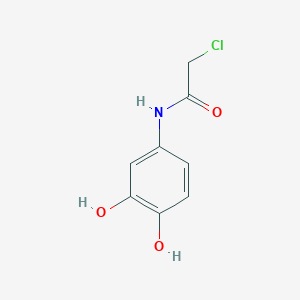
![2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI)](/img/structure/B13804977.png)
